2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Immuno-oncology TLR7 Agonist Reporter Assay

2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, commonly designated as SC1, is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class. It functions as a potent and exquisitely selective agonist for Toll-like receptor 7 (TLR7), a key innate immune sensor.

Molecular Formula C19H13FN4O
Molecular Weight 332.338
CAS No. 862811-27-6
Cat. No. B2872980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
CAS862811-27-6
Molecular FormulaC19H13FN4O
Molecular Weight332.338
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)F
InChIInChI=1S/C19H13FN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25)
InChIKeyHWSDOIOSLOYVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide as a Selectively Tolerized TLR7 Agonist


2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, commonly designated as SC1, is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class. It functions as a potent and exquisitely selective agonist for Toll-like receptor 7 (TLR7), a key innate immune sensor. SC1 is characterized by its ability to induce a strong type-1 interferon (IFN) response comparable to the reference TLR7/8 agonist resiquimod (R848), while demonstrating a significantly blunted capacity to induce proinflammatory cytokines. [1] This differential signaling profile is a critical biochemical feature that distinguishes it from broader-spectrum TLR agonists.

Procurement Integrity: Why 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide Cannot Be Interchanged with Generic TLR7 Agonists


Substituting SC1 with a generic TLR7 or dual TLR7/8 agonist, such as resiquimod (R848) or imiquimod, introduces significant risk of experimental or therapeutic inconsistency. SC1's value is not solely defined by its EC50 for TLR7 activation but by its downstream functional selectivity, specifically the pronounced uncoupling of type-1 interferon induction from proinflammatory cytokine (e.g., TNF-α, IL-6) release. This biased agonism translates to a distinct in vivo pharmacodynamic profile. [1] Using a pan-agonist like R848, which potently induces both interferon and a broad storm of inflammatory mediators, will produce a fundamentally different cellular and systemic response, leading to non-comparable toxicity and efficacy readouts, particularly in models of systemic administration where the therapeutic index is critical. [2]

Head-to-Head Evidence Guide for 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide (SC1) Differentiation


Comparative TLR7 Reporter Gene Activation vs. Resiquimod (R848)

In a TLR7-specific HEK-293T reporter assay, SC1 activates NF-κB to a comparable level as the benchmark agonist resiquimod (R848), confirming its potent target engagement. Both compounds were tested at 10 µM and demonstrated TLR7-specific signaling, with no activation of TLR4 control, establishing SC1 as a potent and selective TLR7 agonist. [1]

Immuno-oncology TLR7 Agonist Reporter Assay NF-κB

Analysis of Differential Systemic Cytokine Induction Profile Compared to Resiquimod

A key differentiation point is the systemic cytokine profile. In a head-to-head in vivo mouse study, equimolar doses of SC1 (2.6 mg/kg) and resiquimod (2 mg/kg) were administered subcutaneously. While both compounds induced rapid systemic cytokine release, SC1 consistently produced lower plasma concentrations of all measured cytokines, including the key inflammatory markers TNF-α, IL-6, and IL-1β. This uncoupling of type-1 IFN response from broad proinflammatory cytokine release is the defining feature of SC1. [1]

Cytokine Storm Pharmacodynamics Tolerability Innate Immunity

Comparative In Vivo Anti-Tumor Efficacy and Tolerability in a Lymphoma Model

In the RMA-S lymphoma-bearing mouse model, SC1 demonstrated equivalent curative anti-tumor efficacy to resiquimod (R848). Repeated subcutaneous administration of SC1 led to complete tumor clearance, mechanistically linked to the reversal of NK cell anergy in an IFN-α-dependent manner. Crucially, this efficacy was achieved without the observable toxicities associated with R848 at similarly efficacious doses. [1]

Anti-tumor Efficacy NK Cell Anergy Lymphoma In Vivo Model

Comparative Efficiency in Preventing Experimental Lung Metastasis

In a highly aggressive pulmonary metastatic Renca model, SC-1 administered once daily demonstrated high efficiency in preventing lung metastases. This efficacy was linked to its capacity to activate NK cell function and induce pro-inflammatory cytokines in human blood cells. While a dual TLR7/8 agonist (SC-2) was shown to be even more potent in some in vitro activation assays, SC-1's mono-specific TLR7 profile offers a distinct pharmacology focused on a narrower, potentially better-tolerated immune activation cascade. [1]

Metastasis Prevention NK Cell Activation Renca Model In Vivo

Optimal Scientific and Preclinical Applications for SC1 (2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide)


Mechanistic Studies of TLR7 Biased Signaling and Innate Immunity

SC1 is the ideal tool compound for dissecting the signaling pathways downstream of TLR7 that are specifically coupled to type-1 interferon induction versus proinflammatory cytokine production. Its functional selectivity, having comparable TLR7 agonism to R848 but a blunted proinflammatory response [1], makes it crucial for experiments aimed at understanding how to therapeutically decouple beneficial interferon-driven anti-viral and anti-tumor responses from harmful inflammatory cascades.

Systemic Cancer Immunotherapy with a Superior Therapeutic Window

For preclinical in vivo studies requiring systemic administration of a TLR7 agonist, SC1 is the superior choice over R848 or imiquimod. It has been proven to deliver equivalent curative anti-tumor efficacy as R848 in an aggressive NK cell-sensitive lymphoma model (RMA-S) without associated observable toxicities [1]. This addresses the critical failure point of earlier agonists and enables durable, systemically administered immunotherapy regimens.

NK Cell Biology and Reversal of Tumor-Induced Anergy

SC1 is a potent and specific activator of natural killer (NK) cell-mediated tumor cell lysis. It has a demonstrated mechanism of action involving the reversal of NK cell anergy in an IFN-α-dependent fashion [1]. Researchers focused on NK cell checkpoint blockade or adoptive NK cell therapy can use SC1 as a positive control or mechanistic probe to dissect the pathways governing NK cell functional rescue within the tumor microenvironment.

Investigating Prophylaxis and Suppression of Metastatic Dissemination

Based on its strong performance in preventing lung metastases in a highly aggressive Renca model [2], SC1 is highly suitable for early-intervention oncology studies. An application scenario includes modeling perioperative or adjuvant immunotherapy, where a well-tolerated systemic immune stimulant like SC1 could be deployed to engage innate immunity and eliminate disseminated tumor cells before they establish clinically significant macrometastases.

Quote Request

Request a Quote for 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.